(R)-4-hydroxypyrrolidin-2-one

Description

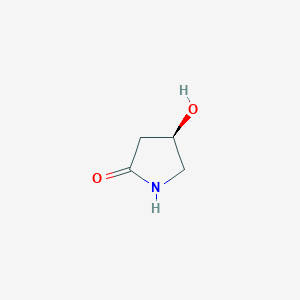

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945342 | |

| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22677-21-0 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-hydroxypyrrolidin-2-one: Chemical Properties and Synthetic Applications

(R)-4-hydroxypyrrolidin-2-one, a chiral lactam, is a versatile and highly valuable building block in the landscape of pharmaceutical and fine chemical synthesis. Its stereodefined structure and bifunctional nature, possessing both a hydroxyl group and a lactam ring, make it an essential precursor for a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | (4R)-4-hydroxypyrrolidin-2-one |

| CAS Number | 22677-21-0[1][2] |

| Molecular Formula | C₄H₇NO₂[1][2] |

| Molecular Weight | 101.10 g/mol [1] |

| InChI | 1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1[1] |

| InChIKey | IOGISYQVOGVIEU-GSVOUGTGSA-N[1] |

| SMILES | O[C@H]1CNC(=O)C1[1] |

| Synonyms | (R)-(+)-4-Hydroxy-2-pyrrolidinone, (R)-β-Hydroxy-γ-butyrolactam[1] |

| Physicochemical Property | Value |

| Melting Point | 156-159 °C[1] |

| Boiling Point | Data not readily available |

| pKa | Data not readily available |

| Optical Activity | [α]23/D +43° (c = 1 in ethanol)[1] |

| Solubility | Generally soluble in water and polar organic solvents like ethanol and methanol.[3] Quantitative solubility data is not extensively reported, but its polar functional groups (hydroxyl and amide) facilitate its solubility in polar media. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| ¹H NMR | ¹³C NMR |

| Predicted ¹H NMR data in D₂O suggests characteristic peaks for the protons on the pyrrolidinone ring. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet. The two diastereotopic protons of the CH₂ group adjacent to the carbonyl will appear as distinct multiplets, and the two protons of the CH₂ group adjacent to the nitrogen will also present as multiplets. | The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at the lowest field (highest ppm value). The carbon attached to the hydroxyl group (CH-OH) will be in the range typical for alcohols. The two methylene carbons (CH₂) will have distinct chemical shifts. |

Note: Detailed experimental spectra with definitive peak assignments are not consistently available across public databases. Researchers should acquire and interpret spectra on their own samples for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | Broad band around 3400-3200 cm⁻¹ |

| N-H (lactam) | Moderate band around 3300-3100 cm⁻¹ |

| C-H (alkane) | Bands around 2950-2850 cm⁻¹ |

| C=O (lactam) | Strong, sharp band around 1700-1650 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to 4-hydroxypyrrolidin-2-one derivatives involves the cyclization of amino acid precursors. The following protocol is a general representation based on the synthesis of similar structures.[3]

Reaction: Synthesis of a 4-hydroxypyrrolidin-2-one derivative from an N-Boc-protected amino acid via a Meldrum's acid intermediate, followed by reduction.

Materials:

-

N-Boc-protected amino acid (e.g., N-Boc-L-aspartic acid)

-

Meldrum's acid

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Brine solution

-

5% Citric acid solution

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Toluene

Procedure:

-

Formation of the Tetramic Acid Intermediate:

-

To a solution of Meldrum's acid and DMAP in dichloromethane at 0 °C, add the N-Boc-protected amino acid and EDC.HCl.[3]

-

Stir the mixture overnight at room temperature.[3]

-

Pour the reaction mixture into ethyl acetate and wash sequentially with brine, 5% citric acid, and again with brine.[3]

-

Reflux the organic phase for 30 minutes and then evaporate the solvent to obtain the crude tetramic acid intermediate.[3]

-

Purify the intermediate by column chromatography.[3]

-

-

Regioselective Reduction:

-

Dissolve the purified tetramic acid intermediate in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[3]

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24 hours.[3]

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and distilled water.

-

Separate the organic layer, dry it, and evaporate the solvent to yield the N-Boc-protected 4-hydroxypyrrolidin-2-one.

-

Purify the product by column chromatography.[3]

-

-

Deprotection:

-

Dissolve the N-Boc-protected 4-hydroxypyrrolidin-2-one in dichloromethane.

-

Add trifluoroacetic acid (TFA) and stir the mixture at 25 °C for 3 hours.[3]

-

Evaporate the dichloromethane and co-evaporate with anhydrous toluene multiple times to remove excess TFA, yielding the final this compound product.[3]

-

Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Heat the recrystallization solvent to its boiling point in a separate container.

-

Add a minimum amount of the hot solvent to the crude solid while heating and stirring until it is completely dissolved.[4]

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.[5]

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[4]

-

To maximize the yield, place the flask in an ice bath to further cool the solution.[4]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[4]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

-

Dry the purified crystals, for example, by pulling air through the funnel for several minutes and then allowing them to air dry on a watch glass.[6]

Applications in Drug Development

This compound is a key chiral building block in the synthesis of various pharmaceuticals. Its stereocenter is crucial for the biological activity of the final drug molecule.

Key Therapeutic Areas:

-

Antibiotics: The (S)-enantiomer is a precursor for certain oral carbapenem antibiotics.[3]

-

Antidepressants: The (R)-enantiomer is utilized in the synthesis of some antidepressant agents.[3]

-

Nootropics: It is a key intermediate in the synthesis of nootropic drugs like Oxiracetam.

The diagram below illustrates the role of this compound as a chiral precursor in a generalized synthetic pathway.

Caption: Synthetic pathway illustrating the use of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard | Precautionary Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific research and development purposes, it is essential to consult detailed literature and perform thorough characterization of all synthesized materials.

References

Spectroscopic Data of (R)-4-hydroxypyrrolidin-2-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-4-hydroxypyrrolidin-2-one, a valuable chiral building block in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-hydroxypyrrolidin-2-one. It is important to note that under standard, achiral spectroscopic conditions, the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical. The data presented here is representative of a single enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 | br s | - | NH |

| ~4.3 | m | - | H-4 |

| ~3.4 | m | - | H-5a |

| ~3.0 | m | - | H-5b |

| ~2.5 | dd | J = 17.0, 6.0 | H-3a |

| ~2.1 | dd | J = 17.0, 2.0 | H-3b |

Solvent: Deuterated Chloroform (CDCl₃)

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C-2 (C=O) |

| ~67.0 | C-4 (CH-OH) |

| ~50.0 | C-5 (CH₂) |

| ~40.0 | C-3 (CH₂) |

Solvent: Deuterated Chloroform (CDCl₃)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch |

| 3150-3300 | Medium | N-H stretch |

| 2850-3000 | Medium | C-H stretch |

| 1670-1780 | Strong | C=O stretch (amide) |

| 1030-1230 | Medium | C-N stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 101 | M⁺ | Molecular Ion |

| 84 | [M-OH]⁺ | |

| 73 | [M-CO]⁺ | |

| 56 | [M-CO-OH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3-4 s

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

Data Acquisition (ATR-FTIR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[2]

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Parameters:

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Analysis of (R)-4-hydroxypyrrolidin-2-one Crystal Structure: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-hydroxypyrrolidin-2-one is a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is crucial for designing novel therapeutics and controlling solid-state properties. This technical guide aims to provide a comprehensive analysis of the crystal structure of this compound.

Despite an extensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for this compound is not publicly available at this time. This includes a thorough investigation of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), as well as broad searches of chemical and patent literature. While information regarding the synthesis, physical properties, and the crystal structure of the racemic mixture of 4-hydroxy-2-pyrrolidone exists, the specific crystallographic parameters for the pure (R)-enantiomer have not been located in the public domain.

This guide will, therefore, outline the standard experimental protocols and data presentation formats that would be employed in such an analysis, providing a framework for researchers who may obtain this data in the future.

I. Experimental Protocols for Crystal Structure Determination

The determination of a small molecule crystal structure, such as this compound, follows a well-established workflow. The key experimental stages are detailed below.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Methodology:

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures thereof) is performed. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Technique: Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

-

-

Crystal Harvesting: Once formed, crystals are carefully harvested and mounted on a goniometer head for X-ray analysis.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.

Methodology:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

-

Data Collection Strategy: The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. Software such as CrysAlisPro, SAINT, or XDS is commonly used for this purpose.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Methodology:

-

Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms. Software like SHELXT or SIR is used for this step.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern. The refinement is typically carried out using software such as SHELXL or Olex2.

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

II. Data Presentation

Once the crystal structure is determined, the quantitative data is summarized in standardized tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | This compound |

| Empirical formula | C₄H₇NO₂ |

| Formula weight | 101.10 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated, g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Absolute structure parameter | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1 - C2 | Data not available |

| N1 - C2 | Data not available |

| N1 - C5 | Data not available |

| C2 - C3 | Data not available |

| C3 - C4 | Data not available |

| C4 - C5 | Data not available |

| O2 - C4 | Data not available |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O1 - C2 - N1 | Data not available |

| O1 - C2 - C3 | Data not available |

| N1 - C2 - C3 | Data not available |

| C2 - N1 - C5 | Data not available |

| N1 - C5 - C4 | Data not available |

| C5 - C4 - C3 | Data not available |

| C2 - C3 - C4 | Data not available |

| O2 - C4 - C3 | Data not available |

| O2 - C4 - C5 | Data not available |

III. Visualizations

Visual representations are essential for understanding the workflow of crystal structure determination.

Caption: Experimental workflow for single-crystal X-ray structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, the methodologies for its determination are well-established. The publication of this data would be of great value to the scientific community, particularly for those involved in computational modeling, drug design, and solid-state chemistry. This guide provides the necessary framework for interpreting and presenting such data once it becomes available. Researchers in possession of this molecule are encouraged to pursue single-crystal X-ray diffraction studies to fill this knowledge gap.

(R)-4-hydroxypyrrolidin-2-one: A Scaffolding Approach to Understanding its Biological Significance

An In-depth Technical Guide on the Core Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

(R)-4-hydroxypyrrolidin-2-one is a pivotal chiral intermediate, primarily recognized for its integral role in the synthesis of nootropic pharmaceuticals, most notably Oxiracetam. While direct pharmacological studies on this compound as a standalone agent are scarce, its molecular framework forms the pharmacophore of a class of drugs with significant effects on cognitive function. This technical guide, therefore, elucidates the mechanism of action of this compound by examining the biological and signaling pathways modulated by its principal derivative, Oxiracetam. This document will delve into the multifaceted mechanisms of Oxiracetam, including its influence on neurotransmitter systems, receptor modulation, neuroprotective pathways, and brain metabolism. All quantitative data from cited preclinical and clinical studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language), offering a comprehensive overview for researchers in drug discovery and development.

Introduction: The Pivotal Role of a Chiral Building Block

This compound is a valuable chiral building block in medicinal chemistry. Its significance in the pharmaceutical landscape is primarily associated with the synthesis of nootropic agents, such as Oxiracetam. The inherent chirality and functional groups of this compound make it an ideal starting material for a variety of complex molecules, extending its utility beyond nootropics to other therapeutic areas.

Due to its role as a synthetic intermediate, there is a notable absence of research into the direct mechanism of action of this compound in biological systems. However, the consistent and potent cognitive-enhancing effects of the drugs derived from this scaffold strongly suggest that the pyrrolidinone core is crucial for their biological activity. This guide will, therefore, focus on the well-documented mechanisms of Oxiracetam to infer the biological relevance of the this compound structure.

The multifaceted mechanism of Oxiracetam involves:

-

Modulation of Cholinergic and Glutamatergic Systems: Enhancing the release and utilization of key neurotransmitters involved in learning and memory.

-

Positive Allosteric Modulation of AMPA Receptors: Potentiating excitatory synaptic transmission and plasticity.

-

Neuroprotection: Activating cell survival pathways to protect against neuronal damage.

-

Enhancement of Brain Energy Metabolism: Improving mitochondrial function and ATP synthesis.

This document will explore each of these mechanisms in detail, providing the available quantitative data and the experimental methodologies used to obtain it.

Modulation of Neurotransmitter Systems

One of the most well-established mechanisms of Oxiracetam is its ability to modulate the cholinergic and glutamatergic neurotransmitter systems, which are fundamental to cognitive processes.

Cholinergic System Modulation

Oxiracetam has been shown to enhance cholinergic neurotransmission, primarily by increasing the release and utilization of acetylcholine (ACh) in key brain regions like the hippocampus and cerebral cortex. This is particularly relevant in counteracting age-related cognitive decline and amnesic states induced by cholinergic antagonists like scopolamine.

Quantitative Data on Cholinergic Modulation by Oxiracetam

| Parameter | Brain Region | Species | Dosage/Concentration | Effect | Reference |

| ACh Release | Hippocampus | Rat | 100 mg/kg i.p. | ~63% increase | [1] |

| ACh Utilization | Hippocampus, Cortex | Rat | 100-300 mg/kg i.p. | Significant increase | [2] |

| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 100 mg/kg i.p. (repeated) | 31% increase | [2] |

| Scopolamine-induced ACh Decrease | Hippocampus, Cortex | Rat | 50-100 mg/kg i.p. | Attenuation of decrease | [3] |

Glutamatergic System Modulation

Oxiracetam also potentiates the glutamatergic system, specifically by enhancing the release of glutamate. This action is thought to contribute significantly to its effects on synaptic plasticity and memory formation.

Quantitative Data on Glutamatergic Modulation by Oxiracetam

| Parameter | Brain Region | Species | Concentration | Effect | Reference |

| K+-evoked [3H]D-Aspartate Release | Hippocampal Slices | Rat | 0.01-1 µM | Significant enhancement | [4] |

Experimental Protocols

Protocol for K+-Evoked Neurotransmitter Release Assay

This protocol describes a method for measuring neurotransmitter release from brain slices using superfusion and radiolabeled neurotransmitters or their analogs.

-

Tissue Preparation:

-

Sacrifice a rat according to approved ethical protocols and rapidly dissect the hippocampus on ice.

-

Prepare 400 µm thick transverse slices using a McIlwain tissue chopper.

-

Pre-incubate the slices for 30 minutes at 37°C in oxygenated Krebs-Ringer medium.

-

-

Radiolabeling:

-

Incubate the slices for 30 minutes in Krebs-Ringer medium containing the radiolabeled tracer (e.g., [3H]choline for ACh release or [3H]D-aspartate for glutamate release).

-

-

Superfusion:

-

Transfer the slices to a Brandel SF-20 superfusion system.

-

Perfuse the slices with oxygenated Krebs-Ringer medium at a flow rate of 0.5 mL/min.

-

Collect 5-minute fractions.

-

-

Depolarization and Drug Application:

-

After a stable baseline is established, induce neurotransmitter release by switching to a high-potassium Krebs-Ringer medium (e.g., containing 24 mM KCl) for a short period (e.g., 5 minutes).

-

To test the effect of Oxiracetam, add the drug to the perfusion medium at the desired concentration before and during the high-potassium stimulation.

-

-

Quantification:

-

Measure the radioactivity in each fraction using a liquid scintillation counter.

-

Express the evoked release as a percentage of the total radioactivity in the tissue at the start of the stimulation period.

-

Diagram of Neurotransmitter Release Assay Workflow

Positive Allosteric Modulation of AMPA Receptors

Racetam nootropics, including Oxiracetam, are known to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This means they bind to a site on the receptor that is different from the glutamate binding site and enhance the receptor's response to glutamate. This modulation is a key mechanism for enhancing synaptic plasticity, a cellular correlate of learning and memory.

Quantitative Data on AMPA Receptor Modulation by Racetams

| Parameter | Drug | Preparation | Effect | Reference |

| [3H]AMPA Binding | Oxiracetam, Aniracetam, Piracetam | Rat Cortical Membranes | Increased maximal density of binding sites | [5] |

| AMPA-stimulated 45Ca2+ influx | Oxiracetam, Aniracetam, Piracetam | Cerebellar Granule Cells | Enhanced influx | [5] |

| AMPA Current Inhibition by GYKI 53784 | Aniracetam (4 mM) | Rat Purkinje Cells | Dose ratio of 2.63 | [6] |

Experimental Protocols

Protocol for [3H]AMPA Binding Assay

This protocol outlines a method to assess the binding of drugs to AMPA receptors in brain tissue preparations.

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet multiple times by resuspension and centrifugation in the same buffer.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, incubate the membrane preparation with [3H]AMPA (e.g., 50 nM) in the presence and absence of varying concentrations of Oxiracetam.

-

Incubate for 30 minutes on ice.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Define non-specific binding as the radioactivity remaining in the presence of a high concentration of unlabeled glutamate (e.g., 1 mM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation binding or competition binding analysis to determine Kd (binding affinity) and Bmax (receptor density).

-

Neuroprotection and Cell Survival Pathways

Oxiracetam exhibits significant neuroprotective properties in various models of neuronal injury, including those relevant to vascular dementia and Alzheimer's disease. A key mechanism underlying this protection is the activation of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and inhibition of apoptosis.

Quantitative Data on Neuroprotective Effects of Oxiracetam

| Model | Species | Dosage | Outcome | Effect | Reference |

| Vascular Dementia (BCCAO) | Rat | 100-200 mg/kg p.o. | Neuronal Damage | Significant alleviation | [7] |

| Vascular Dementia (BCCAO) | Rat | 100-200 mg/kg p.o. | Bcl-2/Bax Ratio | Significant restoration | [7] |

| Amyloid-β Induced Toxicity | Mouse (in vitro) | N/A | HT22 Cell Viability | Rescued from indirect toxicity | [8] |

Akt/mTOR Signaling Pathway

Oxiracetam treatment has been shown to increase the phosphorylation of Akt and mTOR, key kinases in this pro-survival pathway. This leads to the downstream regulation of proteins involved in apoptosis, such as the Bcl-2 family, ultimately promoting neuronal survival.

Diagram of Oxiracetam-Mediated Neuroprotection via Akt/mTOR Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 7. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of (R)-4-hydroxypyrrolidin-2-one Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of (R)-4-hydroxypyrrolidin-2-one has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. Its inherent chirality and functional handles have enabled the development of derivatives with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action and associated signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. The structural modifications on the core scaffold have led to compounds with potent and selective anticancer properties.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

| Compound ID | Derivative Class | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| RPDPRH | 4-arylidene-5-oxopyrrolidine | C-33A (Cervical Cancer) | 4.66 | [1] |

| CaSki (Cervical Cancer) | 6.42 | [1] | ||

| SiHa (Cervical Cancer) | 17.66 | [1] | ||

| HeLa (Cervical Cancer) | 15.2 | [1] | ||

| HepG2 (Liver Cancer) | 12.36 | [1] | ||

| 7402 (Liver Cancer) | 22.4 | [1] | ||

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 | [2][3] |

| PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | [2][3] | ||

| MDA-MB-231 (Triple-Negative Breast Cancer) | 5.10 ± 0.80 | [2][3] | ||

| Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 | [2][3] | ||

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [4] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [4] |

Experimental Protocols: Anticancer Assays

The evaluation of the anticancer potential of this compound derivatives typically involves a panel of in vitro cell-based assays.

Cell Viability and Proliferation Assays (e.g., MTT Assay) [1][5] This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assays (e.g., Annexin V/PI Staining) [1] This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

-

Cell Treatment: Cells are treated with the test compounds for a specified duration.

-

Staining: The cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways in Cancer

Some derivatives of this compound exert their anticancer effects by inducing apoptosis. For instance, certain 4-arylidene-5-oxopyrrolidine derivatives have been shown to induce apoptosis in hepatocarcinoma cells by regulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[1] An increase in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptosis pathway being activated.

Apoptosis induction by this compound derivatives.

Neuroprotective Activity

The neuroprotective potential of this compound derivatives is an area of growing interest. These compounds are being investigated for their ability to protect neuronal cells from damage induced by various neurotoxins and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

Quantitative Neuroprotective Activity Data

While extensive quantitative data for a wide range of this compound derivatives is still emerging, some studies on related pyrrolidine and 1,4-dihydropyridine derivatives provide insights into their potential neuroprotective efficacy.

| Compound ID | Derivative Class | Neuroprotection Model | EC50 (µM) | Reference |

| 4d | 1,4-Dihydropyridine | Anti-inflammatory (in vitro) | 0.78 | [6][7] |

| 4k | 1,4-Dihydropyridine | Anti-inflammatory (in vitro) | 22.3 | [6][7] |

Experimental Protocols: Neuroprotective Assays

A variety of in vitro and in vivo models are employed to assess the neuroprotective effects of these compounds.

In Vitro Neuroprotection Assay against H2O2-induced Oxidative Stress [8]

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin like hydrogen peroxide (H2O2).

-

Cell Viability Assessment: Cell viability is measured using assays like the MTT assay to determine the protective effect of the compounds.

In Vivo Neuroprotection Models Animal models are crucial for evaluating the in vivo efficacy of neuroprotective agents.

-

6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease: This model involves the injection of the neurotoxin 6-OHDA to induce degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The neuroprotective effect of test compounds is assessed by measuring the preservation of these neurons.[9]

Mechanism of Action and Signaling Pathways in Neuroprotection

The neuroprotective effects of compounds with similar core structures often involve the modulation of key signaling pathways that regulate cell survival, inflammation, and oxidative stress. The PI3K/Akt signaling pathway is a crucial regulator of neuronal survival and is a potential target for neuroprotective agents. Activation of this pathway can inhibit apoptosis and promote cell survival.

PI3K/Akt signaling in neuroprotection.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrrolidine and related derivatives has been demonstrated through the inhibition of key inflammatory enzymes and mediators.

| Compound ID | Derivative Class | Target/Assay | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione derivative 13e | Pyrrolidine-2,5-dione | COX-2 Inhibition | 0.98 | [10] |

| 1,4-Dihydropyridine derivative 4d | 1,4-Dihydropyridine | Anti-inflammatory (in vitro) | 0.78 | [6][7] |

Experimental Protocols: Anti-inflammatory Assays

Both in vitro and in vivo assays are utilized to characterize the anti-inflammatory effects of these compounds.

In Vitro COX-1 and COX-2 Inhibition Assay [11]

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are incubated with the test compounds at various concentrations.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Product Measurement: The production of prostaglandins is measured using methods like enzyme immunoassay (EIA).

-

IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits enzyme activity by 50%, is calculated.

In Vivo Carrageenan-Induced Paw Edema Model [12][13]

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally.

-

Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw.

-

Edema Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Mechanism of Action and Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Inhibition of NF-κB activation can therefore lead to a broad anti-inflammatory response.

References

- 1. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 12. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Hydroxypyrrolidin-2-one: A Comprehensive Technical Guide

CAS Number: 22677-21-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block extensively utilized in the pharmaceutical industry. Its unique structural features, including a stereocenter, a hydroxyl group, and a lactam ring, make it a versatile starting material for the synthesis of a wide array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in chemical synthesis and formulation development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| Melting Point | 156-159 °C | [1] |

| Boiling Point | Not readily available | |

| pKa | Not readily available | |

| Optical Activity | [α]²³/D +43°, c = 1 in ethanol | [1] |

| Solubility | Soluble in water and polar solvents. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, and the protons of the two methylene groups (CH₂) would also exhibit distinct signals.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbon bearing the hydroxyl group, and the two methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[3]

-

N-H stretch: A peak in the region of 3100-3500 cm⁻¹, corresponding to the N-H bond of the lactam.

-

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the five-membered lactam ring.[4]

-

C-H stretch: Peaks below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.[3]

Mass Spectrometry (MS)

Mass spectrometry data would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 101.10). Fragmentation patterns would be consistent with the structure of the molecule.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, often starting from chiral precursors.

Synthesis from (R)-4-Amino-3-hydroxybutanoic acid (GABOB)

One common method involves the cyclization of (R)-4-amino-3-hydroxybutanoic acid. This intramolecular condensation reaction leads to the formation of the five-membered lactam ring.

Experimental Workflow: Synthesis from GABOB

References

The Stereochemistry of 4-Hydroxypyrrolidin-2-one: A Technical Guide for Drug Development Professionals

Abstract

4-Hydroxypyrrolidin-2-one is a chiral scaffold of significant interest in medicinal chemistry and drug development. Its stereoisomers serve as crucial building blocks for a range of pharmaceuticals, including nootropics, antibiotics, and central nervous system agents. The spatial orientation of the hydroxyl group at the C4 position dictates the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxypyrrolidin-2-one, including enantioselective synthetic routes, analytical methods for chiral separation, and a summary of its physicochemical properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating this privileged scaffold.

Introduction

The pyrrolidin-2-one (or γ-lactam) ring is a common motif in a vast array of natural products and synthetic compounds with diverse biological activities. The introduction of a hydroxyl group at the C4 position creates a chiral center, giving rise to two enantiomers: (R)-4-hydroxypyrrolidin-2-one and (S)-4-hydroxypyrrolidin-2-one. The absolute configuration of this stereocenter is paramount, as it often governs the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to selectively synthesize and characterize the individual enantiomers of 4-hydroxypyrrolidin-2-one is essential for the development of stereochemically pure and effective drug candidates.

This guide will delve into the key aspects of the stereochemistry of 4-hydroxypyrrolidin-2-one, with a focus on practical applications for drug discovery and development.

Physicochemical Properties of 4-Hydroxypyrrolidin-2-one Enantiomers

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 4-hydroxypyrrolidin-2-one gives rise to differences in their interaction with plane-polarized light, a property known as optical activity. Other physical properties, such as melting point and solubility, can also be influenced by the stereochemistry, particularly in a chiral environment. A summary of the available quantitative data for the individual enantiomers is presented in Table 1.

| Property | (R)-(+)-4-Hydroxypyrrolidin-2-one | (S)-(-)-4-Hydroxypyrrolidin-2-one |

| CAS Number | 22677-21-0 | 68108-18-9 |

| Molecular Formula | C₄H₇NO₂ | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol | 101.10 g/mol |

| Melting Point | 156-160 °C | 156-159 °C |

| Specific Rotation [α] | +43° (c=1 in ethanol) | -41° (c=1 in ethanol) |

| Appearance | White to pale yellow powder | White to off-white solid |

| Solubility | Sparingly soluble in DMSO, methanol, and water. | Slightly soluble in water. |

Table 1. Physicochemical properties of the enantiomers of 4-hydroxypyrrolidin-2-one.

Enantioselective Synthesis

The stereocontrolled synthesis of 4-hydroxypyrrolidin-2-one enantiomers is a key challenge and a subject of ongoing research. Several strategies have been developed, primarily relying on the use of chiral starting materials or chiral catalysts.

Synthesis from Chiral Pool Precursors

A common and effective approach to enantiomerically pure 4-hydroxypyrrolidin-2-one is the utilization of readily available chiral molecules, often referred to as the "chiral pool."

(S)-4-hydroxypyrrolidin-2-one can be synthesized from (S)-malic acid. The general strategy involves the reduction of the carboxylic acid functionalities and subsequent amination and cyclization.

Experimental Protocol: Synthesis of (S)-4-Hydroxypyrrolidin-2-one from Dimethyl (S)-Malate

This protocol is a representative example and may require optimization.

Step 1: Reduction of Dimethyl (S)-Malate to (S)-Methyl 3,4-dihydroxybutanoate

-

To a solution of dimethyl (S)-malate in an appropriate solvent (e.g., THF), a reducing agent such as borane dimethyl sulfide complex (BMS) is added portion-wise at a controlled temperature (e.g., 20 °C).

-

The reaction mixture is stirred until the reduction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

The reaction is then quenched, and the product is worked up and purified to yield (S)-methyl 3,4-dihydroxybutanoate.

Step 2: Regioselective Tosylation

-

The diol from the previous step is subjected to regioselective tosylation to protect the primary hydroxyl group. This is typically achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) at low temperature.

-

The reaction is carefully monitored to ensure selective tosylation of the primary alcohol.

-

The resulting tosylate is purified by chromatography.

Step 3: Amination and Cyclization

-

The purified tosylate is treated with aqueous ammonia. This step leads to the displacement of the tosyl group by the amino group, followed by spontaneous intramolecular cyclization to form the γ-lactam ring.

-

The reaction mixture is typically heated to drive the cyclization to completion.

-

(S)-4-hydroxypyrrolidin-2-one is then isolated and purified, often by recrystallization.

Synthesis via Regioselective Reduction of Pyrrolidine-2,4-diones

Another synthetic route involves the regioselective reduction of a C4-carbonyl group of a pyrrolidine-2,4-dione precursor. The chirality can be introduced from a chiral amino acid used in the synthesis of the dione.

Experimental Protocol: Synthesis of 4-Hydroxypyrrolidin-2-one via Pyrrolidine-2,4-dione Intermediate

This protocol outlines the general steps and may require specific adaptation based on the desired enantiomer and substituents.

Step 1: Synthesis of N-Boc-5-substituted-pyrrolidine-2,4-dione

-

An N-Boc protected amino acid (e.g., N-Boc-alanine) is coupled with Meldrum's acid in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a base like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane).

-

The reaction mixture is typically stirred at 0 °C to room temperature.

-

The resulting intermediate undergoes cyclization upon heating to afford the N-Boc-5-substituted-pyrrolidine-2,4-dione.

-

The product is purified by column chromatography.

Step 2: Regioselective Reduction

-

The pyrrolidine-2,4-dione is dissolved in a protic solvent like methanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The regioselectivity of the reduction of the C4-carbonyl is crucial.

-

The reaction is stirred until completion, monitored by TLC.

-

The resulting N-Boc-4-hydroxy-5-substituted-pyrrolidin-2-one is isolated after an appropriate work-up.

Step 3: Deprotection

-

The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 4-hydroxy-5-substituted-pyrrolidin-2-one.

Analytical Methods for Chiral Separation

The analysis of the enantiomeric purity of 4-hydroxypyrrolidin-2-one is critical for quality control in drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

General Approach for Chiral HPLC Method Development:

-

Column Screening: A variety of chiral stationary phases should be screened. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often a good starting point for the separation of polar molecules like 4-hydroxypyrrolidin-2-one.

-

Mobile Phase Optimization:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The ratio of the modifier is a key parameter to optimize for resolution and retention time.

-

Reversed Phase: An aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) are employed. The pH of the buffer and the concentration of the organic modifier can be adjusted to optimize the separation.

-

-

Parameter Refinement: Other parameters such as flow rate and column temperature can be fine-tuned to improve peak shape and resolution.

A validated chiral HPLC method would require the reporting of retention times for both enantiomers, resolution factor, and validation parameters such as linearity, accuracy, and precision.

Biological Significance and Stereochemistry

While specific studies detailing the differential biological activities of the (R)- and (S)-enantiomers of the parent 4-hydroxypyrrolidin-2-one are not extensively reported in the available literature, the importance of its stereochemistry is evident from its use as a precursor for various bioactive molecules. For instance, the (S)-enantiomer is a key intermediate in the synthesis of certain carbapenem antibiotics, while the (R)-enantiomer is utilized in the preparation of some antidepressant agents.

The structural similarity of 4-hydroxypyrrolidin-2-one to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that its biological effects may be mediated through interaction with GABAergic systems, such as GABA receptors. It is well-established that the interaction of small molecules with neurotransmitter receptors is often highly stereospecific. Therefore, it is plausible that the (R)- and (S)-enantiomers of 4-hydroxypyrrolidin-2-one would exhibit different affinities and/or efficacies at specific GABA receptor subtypes. However, further research is needed to elucidate these specific interactions.

Visualizations

General Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and chiral analysis of 4-hydroxypyrrolidin-2-one enantiomers.

Physical characteristics of (R)-(+)-4-Hydroxy-2-pyrrolidinone

An In-depth Technical Guide on the Physical Characteristics of (R)-(+)-4-Hydroxy-2-pyrrolidinone

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate laboratory applications.

Chemical Identity and Structure

(R)-(+)-4-Hydroxy-2-pyrrolidinone, also known as (R)-β-Hydroxy-γ-butyrolactam, is a derivative of pyrrolidinone featuring a hydroxyl group at the 4-position with R-stereochemistry. This chiral center is crucial for its application in asymmetric synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (4R)-4-hydroxypyrrolidin-2-one[1][2][3] |

| CAS Number | 22677-21-0[1][2][4] |

| Molecular Formula | C₄H₇NO₂[1][2][4] |

| Molecular Weight | 101.11 g/mol [1][3] |

| InChI Key | IOGISYQVOGVIEU-GSVOUGTGSA-N[1][2][4] |

| SMILES | O[C@H]1CNC(=O)C1[1][2][4] |

| Synonyms | (R)-4-hydroxy-2-pyrrolidone, RHPD, (R)-(+)-β-hydroxy-γ-butyrolactam[1][5] |

Physicochemical Properties

The physical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone are summarized below. These values are critical for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Powder; White to yellow or off-white crystal[1][2][5] | |

| Melting Point | 155°C to 160°C[1][4][5] | A range is often reported due to experimental variations and purity. |

| Boiling Point | 363.6 ± 35.0 °C[5][6] | Predicted value. |

| Solubility | Slightly soluble in water.[1][5][6] | Also sparingly soluble in DMSO and slightly soluble in Methanol.[5] |

| Optical Activity | [α]²³/D +43° (c=1 in ethanol)[4][5] | The positive sign indicates dextrorotatory behavior. |

| [α]²⁰/D +54° to +60° (c=0.36 in water)[2] | Value can vary significantly with the solvent. | |

| pKa | 13.62 ± 0.20[5] | Predicted value. |

| Density | 1.292 ± 0.06 g/cm³[5][6] | Predicted value. |

Logical and Experimental Workflows

Synthesis Pathway Overview

(R)-(+)-4-Hydroxy-2-pyrrolidinone is a valuable building block, often synthesized from readily available chiral precursors. The diagram below illustrates a generalized synthetic approach, highlighting key transformations. Common strategies involve the cyclization of 4-amino-3-hydroxybutyric acid derivatives or the reduction of tetramic acid intermediates.[7][8][9]

Caption: Generalized synthesis workflow for (R)-(+)-4-Hydroxy-2-pyrrolidinone.

Physical Characterization Workflow

The identity and purity of a synthesized batch of (R)-(+)-4-Hydroxy-2-pyrrolidinone are typically confirmed through the determination of its melting point and specific rotation. The following diagram outlines the logical flow of these characterization experiments.

Caption: Workflow for physical characterization of the target compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone.

Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a standard technique for determining the melting range of a crystalline solid.[10]

I. Materials and Equipment

-

(R)-(+)-4-Hydroxy-2-pyrrolidinone sample (must be completely dry and finely powdered).

-

Melting point capillary tubes (sealed at one end).

-

Digital melting point apparatus (e.g., Mel-Temp, DigiMelt).

-

Spatula and watch glass or porous plate.

II. Procedure

-

Sample Preparation: Place a small amount of the dry compound onto a clean watch glass. Crush it into a fine powder using a spatula.[11]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder. A small amount of the sample will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[12] Repeat until a packed column of 2-3 mm height is achieved at the bottom of the tube.

-

Apparatus Setup: Turn on the melting point apparatus. Ensure the heating block is at a temperature at least 20°C below the expected melting point (approx. 155°C).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/minute) to get a rough estimate.[13]

-

Accurate Determination:

-

Place the packed capillary tube into the sample holder of the apparatus.

-

Set the starting temperature to about 15-20°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium.[13]

-

Observe the sample through the viewing lens.

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

The melting range is reported as T₁ - T₂. A narrow range (0.5-1.5°C) typically indicates high purity.

-

-

Confirmation: Allow the apparatus to cool and repeat the measurement with a fresh capillary tube to ensure consistency.

Optical Rotation Measurement

This protocol outlines the procedure for measuring the specific rotation of (R)-(+)-4-Hydroxy-2-pyrrolidinone using a polarimeter. The specific rotation is an intrinsic property of a chiral compound.[14]

I. Materials and Equipment

-

(R)-(+)-4-Hydroxy-2-pyrrolidinone sample.

-

High-purity solvent (e.g., ethanol or water, as specified for the literature value).

-

Polarimeter (typically using a sodium D-line light source, λ = 589 nm).

-

Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm).

-

Volumetric flask and analytical balance.

-

Syringes and filters if necessary to ensure a particle-free solution.

II. Procedure

-

Instrument Warm-up: Turn on the polarimeter and its light source. Allow the instrument to warm up for at least 10-15 minutes for stabilization.[15]

-

Solution Preparation:

-

Accurately weigh a precise amount of the compound (e.g., 100 mg).

-

Quantitatively transfer it to a volumetric flask (e.g., 10 mL).

-

Dissolve the compound in the chosen solvent and fill the flask to the calibration mark.

-

Calculate the concentration (c) in g/mL.

-

-

Blank Measurement:

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill it completely, again avoiding air bubbles.

-

Place the filled cell into the polarimeter.

-

Allow the reading to stabilize and record the observed rotation (α) in degrees.[15] Note the temperature of the measurement.

-

-

Calculation of Specific Rotation [α]:

-

Use the Biot's law formula to calculate the specific rotation:[14][17] [α]ᵀλ = α / (l × c)

-

Where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

-

Data Reporting: Report the specific rotation along with the temperature, wavelength (usually 'D' for the sodium D-line), concentration, and solvent used (e.g., [α]²³/D +43° (c=1, ethanol)).[4]

References

- 1. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97% | Fisher Scientific [fishersci.ca]

- 4. (R)-(+)-4-Hydroxy-2-pyrrolidinone 97 22677-21-0 [sigmaaldrich.com]

- 5. 22677-21-0 CAS MSDS ((R)-(+)-4-HYDROXY-2-PYRROLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 68108-18-9 CAS MSDS ((S)-4-Hydroxy-2-pyrrolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 9. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 10. westlab.com [westlab.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 16. rudolphresearch.com [rudolphresearch.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Profile of (R)-4-hydroxypyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its solubility in different solvents is a critical parameter for its use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

| Solvent | Temperature | Solubility |

| Water | Room Temperature | Sparingly soluble / Slightly soluble[3] |

| Isopropanol | 4-35 °C | Soluble (quantitative data not available)[1][2] |

| Ethanol | Not Specified | Soluble |

| Methanol | Room Temperature | Slightly soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Sparingly soluble[3] |

Note: The term "soluble" for ethanol is inferred from its use as a recrystallization solvent. The terms "sparingly soluble" and "slightly soluble" indicate that the compound does not dissolve to a large extent in these solvents at room temperature.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to periodically check if the concentration of the solute in the solution remains constant to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or allow it to stand undisturbed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermochemical Properties of (R)-4-hydroxypyrrolidin-2-one

This technical guide provides a comprehensive overview of the available thermochemical data for (R)-4-hydroxypyrrolidin-2-one, a versatile chiral building block with significant applications in drug discovery and fine chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured presentation of quantitative data, detailed experimental methodologies, and a relevant signaling pathway visualization.

Thermochemical Data

The following table summarizes the known quantitative thermochemical data for this compound. The data has been compiled from a systematic study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone.

| Thermochemical Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔH_fus) | 28494 | J/mol | [2] |

| Melting Temperature (T_m) | 429.6 | K | [2] |

| Entropy of Mixing of Enantiomers | 5.69 | J/mol·K | [2] |

Experimental Protocols